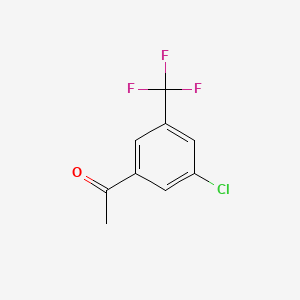

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

描述

属性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGMIFUPRXVREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397460 | |

| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-11-6 | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-chloro-5-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Grignard Reagent-Mediated Acylation

Reaction Mechanism and Substrate Preparation

The Grignard approach involves the formation of an organomagnesium intermediate from a halogenated aromatic precursor, followed by reaction with an acetylating agent. For 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone, the starting material is 3-chloro-5-(trifluoromethyl)bromobenzene , which undergoes magnesium insertion to generate the corresponding Grignard reagent. This reagent reacts with acetic anhydride to install the acetyl group.

Key Steps:

Grignard Formation :

Acetylation :

Advantages and Limitations

Friedel-Crafts Acylation Using Modified Catalysts

Overcoming Deactivating Substituents

Traditional Friedel-Crafts acylation struggles with electron-deficient arenes, but advancements in catalyst design enable this route. Antimony pentachloride (SbCl5) and aluminum chloride (AlCl3) facilitate acylation of 3-chloro-5-(trifluoromethyl)benzene using acetyl chloride.

Optimized Conditions:

Phase-Transfer Catalyzed Alkylation

Methodology Overview

This method employs a haloarene (e.g., 3-chloro-5-(trifluoromethyl)iodobenzene) reacting with trifluoroacetylating agents under phase-transfer conditions. Potassium fluoride (KF) and a phosphonium salt catalyst (e.g., tetrabutylphosphonium bromide) facilitate the reaction in polar solvents like sulfolane.

Reaction Parameters:

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

Oxidation: Formation of 3-chloro-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis Intermediate

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone is primarily used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the production of more complex molecules. The compound's trifluoromethyl group enhances its reactivity and stability, which are critical in synthetic pathways.

Synthesis Example

The synthesis of this compound can involve several steps, typically starting from simpler aromatic compounds. For instance, a reaction sequence may include halogenation followed by acylation to introduce the chloro and trifluoromethyl groups effectively. A detailed synthesis method includes:

- Cooling a solution containing a precursor compound to -100°C.

- Gradually adding sulfuric acid while maintaining low temperatures.

- Following up with sodium nitrite for diazotization.

- Finalizing the reaction with hypophosphorous acid and cuprous oxide to yield the desired product .

Pharmaceutical Applications

The compound has been identified as a pharmaceutical intermediate, particularly in the development of drugs targeting various diseases. Its structural features contribute to its biological activity, making it a candidate for further research in medicinal chemistry.

Research indicates that derivatives of compounds similar to this compound exhibit significant biological activities, including anticancer properties. For example, studies have shown that related compounds can inhibit cancer cell proliferation effectively.

Table 1: Anticancer Activity of Related Compounds

| Compound | IC₅₀ (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| CA-4 | 1.0 | Various Cancer Lines | Inhibition of tubulin polymerization |

| 6a | 0.56 | HL-60 (Leukemia) | Induction of apoptosis via caspase activation |

| 10h | 0.7 | A549 (Lung Cancer) | Tubulin inhibition and cell cycle arrest |

These findings suggest that the trifluoromethyl group enhances lipophilicity and biological activity, which is crucial for drug development.

Environmental and Material Science Applications

In addition to its pharmaceutical uses, this compound may find applications in environmental science and material development due to its chemical stability and reactivity profile. The incorporation of fluorinated groups often leads to materials with enhanced properties such as water repellency and thermal stability.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

- A study demonstrated the compound's effectiveness as an intermediate in synthesizing novel antifungal agents, highlighting its utility in pharmaceutical formulations.

- Another research project focused on developing cosmetic formulations utilizing this compound due to its stability and compatibility with various skin-active ingredients .

作用机制

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone depends on its application. In pharmaceutical synthesis, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product synthesized from this intermediate .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

a) 1-(3-(Trifluoromethyl)phenyl)ethanone

- Structure : Lacks the chloro substituent, retaining only the trifluoromethyl group at position 3.

- Properties: Reduced electron-withdrawing effects compared to the chloro-trifluoromethyl combination. This may lower melting/boiling points and alter solubility in non-polar solvents.

- Applications : Used in Claisen-Schmidt reactions to synthesize insecticidal pyrazole derivatives .

b) 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone (CAS: 97760-76-4)

- Structure: Introduces an amino group at position 4 alongside chloro and trifluoromethyl groups.

- This modification is critical in pharmaceutical intermediates like Mabuterol, a β₂-adrenergic agonist .

- Applications : Drug development, contrasting with the agrochemical focus of the target compound .

c) 1-[2-Hydroxy-5-(trifluoromethyl)phenyl]ethanone (CAS: 67589-15-5)

- Structure : Replaces the chloro group with a hydroxyl group at position 2.

- Properties: The hydroxyl group increases acidity (pKa ~8–10) and solubility in aqueous media. This contrasts with the chloro group’s electron-withdrawing but non-acidic nature .

- Applications: Potential use in UV stabilizers or antioxidants due to phenolic properties .

Comparative Physical and Chemical Data

生物活性

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone, also known as a key intermediate in organic synthesis, has garnered attention due to its potential biological activities. This compound features a unique structural profile with a chloro and trifluoromethyl group, which may influence its reactivity and biological interactions. Research indicates that derivatives synthesized from this compound can exhibit various pharmacological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

- Molecular Formula : C9H3ClF6O

- Molecular Weight : 252.56 g/mol

- Structural Features : The compound consists of a phenyl ring substituted with a chloro group and a trifluoromethyl group attached to an ethanone moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is conducted in toluene at low temperatures (0°C to 5°C) for several hours, followed by neutralization and isolation of the product through distillation.

Antiviral and Antimicrobial Effects

Research shows that indole derivatives synthesized from this compound exhibit significant antiviral and antimicrobial properties. These derivatives have been tested against various pathogens and have shown promising results in inhibiting viral replication and bacterial growth.

Anticancer Activity

Studies indicate that compounds derived from this intermediate can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have been screened against liver cancer cell lines (Hep3B and SkHep1), revealing varying degrees of cytotoxicity. The IC50 values for these compounds suggest their potential use in cancer therapy.

| Compound | IC50 Hep3B (µM) | IC50 SkHep1 (µM) |

|---|---|---|

| Compound A | 5.97 | 0.26 |

| Compound B | 10.00 | 2.50 |

| Compound C | 15.00 | 5.00 |

Anti-inflammatory Properties

The anti-inflammatory potential of derivatives has also been noted, with some studies reporting reduced levels of inflammatory cytokines in treated models. This suggests that these compounds may modulate immune responses effectively.

Study on Indole Derivatives

In a study focusing on indole derivatives synthesized from the compound, researchers found that several exhibited significant activity against liver cancer cells. The activity was attributed to their ability to induce apoptosis and inhibit cell proliferation through various molecular pathways.

Enzymatic Reduction Studies

The compound has been utilized as a substrate in enzymatic reduction processes, demonstrating its role in biocatalysis. Recombinant E. coli expressing carbonyl reductases were used to evaluate the enzyme's activity toward this substrate, yielding chiral alcohols that are valuable in pharmaceutical applications.

常见问题

Q. What are the optimal synthetic routes for 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone, and how do reaction conditions influence yield?

The compound is synthesized via Friedel-Crafts acylation using benzotrifluoride and trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes involve Grignard reactions: reacting 1-chloro-3-iodo-5-(trifluoromethyl)benzene with isopropylmagnesium chloride in tetrahydrofuran (THF) at −50°C yields 69% product . Key variables include temperature control (to suppress side reactions) and solvent choice (THF enhances Grignard reactivity). Comparative studies show Friedel-Crafts methods achieve higher purity, while Grignard routes offer better scalability .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?

- NMR : ¹H NMR resolves aromatic protons (δ 7.5–8.0 ppm) and the acetyl group (δ 2.6 ppm). The trifluoromethyl (CF₃) group causes splitting in ¹³C NMR (δ ~120 ppm, q, J = 270 Hz) .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 252.0 (C₉H₅ClF₃O⁺) .

- IR : Strong carbonyl stretch (C=O) at 1680–1700 cm⁻¹ . Structural ambiguities, such as regioisomeric byproducts, are resolved via 2D NMR (COSY, HSQC) and X-ray crystallography for crystalline derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-5-(trifluoromethyl) substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing CF₃ and Cl groups deactivate the aromatic ring, directing electrophilic substitution to the para position. Steric hindrance from the bulky substituents slows nucleophilic attacks but enhances stability in radical reactions (e.g., Ullmann couplings). Computational studies (DFT) reveal reduced electron density at the carbonyl carbon, making it less reactive toward nucleophiles like organometallic reagents .

Q. What strategies mitigate spectral interference from the trifluoromethyl group in NMR analysis?

Q. How can conflicting biological activity data for derivatives of this compound be rationalized?

Discrepancies arise from differences in:

- Solubility : The chloro and CF₃ groups reduce aqueous solubility but enhance lipid membrane permeability. Use polar aprotic solvents (e.g., DMSO) for in vitro assays .

- Metabolic stability : Cytochrome P450 enzymes may dechlorinate or oxidize the acetyl group, altering activity. Stability assays (e.g., liver microsomes) are critical .

- Structural analogs : Replace the acetyl group with a bioisostere (e.g., ketone → amide) to improve target binding .

Methodological Recommendations

- Synthetic Optimization : Screen Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃) to improve Friedel-Crafts yields .

- Analytical Workflows : Combine HRMS with ion mobility spectrometry (IMS) to distinguish isobaric impurities .

- Biological Testing : Pre-screen derivatives using molecular docking (PDB: 5TQ1) to prioritize high-affinity candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。